molecular formula C20H21N5O2S B2809423 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207025-40-8

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2809423
CAS RN: 1207025-40-8
M. Wt: 395.48
InChI Key: BAHKYHHEMNVHON-UHFFFAOYSA-N
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Description

“N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide” is a complex organic compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Disposition and Metabolism Studies

Research into compounds like SB-649868, which has a complex chemical structure similar to the query compound, focuses on understanding their disposition and metabolism within the human body. For instance, the study by Renzulli et al. (2011) explored the metabolism of SB-649868, revealing that it is extensively metabolized and eliminated primarily via feces, with minor urinary excretion. This research underlines the importance of metabolic profiling in developing new therapeutic agents, providing insights into drug distribution, metabolism, and elimination pathways (Renzulli et al., 2011).

Imaging and Probe Development

The development and evaluation of imaging probes is another crucial area of scientific research. Kuikka et al. (1996) assessed iodine-123 labelled NNC 13-8241 for in vivo imaging of benzodiazepine receptor sites in the human brain. Their work highlights the role of sophisticated chemical compounds in enhancing diagnostic capabilities, offering high specificity and favorable kinetics for brain imaging (Kuikka et al., 1996).

Antimycotic Efficacy and Safety

Compounds with antimycotic properties, such as sertaconazole, are studied for their therapeutic efficacy and safety in treating fungal infections. Nasarre et al. (1992) conducted a clinical trial demonstrating sertaconazole's effectiveness against Pityriasis versicolor, a common skin condition, underscoring its high antifungal activity and excellent safety profile (Nasarre et al., 1992).

Scavenging Reactive Compounds

The scavenging of reactive compounds like methylglyoxal (MG) by medications such as metformin represents a significant research area. Kinsky et al. (2016) elucidated how metformin interacts with MG to form a novel imidazolinone metabolite, highlighting a potential mechanism through which metformin reduces diabetic complications by mitigating the formation of advanced glycation endproducts (Kinsky et al., 2016).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development and other applications.

properties

IUPAC Name

N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(25-10-9-24-16-8-4-3-7-15(16)22-20(24)25)11-14-12-28-19(21-14)23-18(27)13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHKYHHEMNVHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

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